molecular formula C13H11N3O B2567752 3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one CAS No. 1921494-74-7

3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No. B2567752
CAS RN: 1921494-74-7
M. Wt: 225.251
InChI Key: ZZROBFCAXIFQSD-UHFFFAOYSA-N
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Description

“3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics . Their tunable photophysical properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring which improve both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . They have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one” is not mentioned in the search results, it’s worth noting that some pyrazolo[1,5-a]pyrimidines have been found to have anticancer potential and enzymatic inhibitory activity .

Future Directions

The future directions for pyrazolo[1,5-a]pyrimidines include further exploration of their anticancer potential and enzymatic inhibitory activity . The development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core is a promising area of research .

properties

IUPAC Name

3-methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-8-14-16-11(7-12(17)15-13(9)16)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZROBFCAXIFQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2NC(=O)C=C(N2N=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

CAS RN

1921494-74-7
Record name 3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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